Positional Isomerism: Target Selectivity Divergence Between 4-yl and 5-yl Substituted Phthalimide Benzamides
The positional isomer 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide (WAY-271147, CAS 683235-34-9) is characterized as a VEGFR inhibitor with an IC50 of 2.70 μM against VEGFR tyrosine kinase activity in an ELISA-based assay [1]. In contrast, the 4-yl substitution pattern (as in the target compound 326017-70-3) is structurally aligned with N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide, which is disclosed as an NSD3 histone methyltransferase inhibitor in patent literature [2]. Quantitative head-to-head data for the target compound itself at these targets are not available in primary literature. However, the structural distinction between 4-yl and 5-yl connectivity is not trivial: the 4-position places the benzamide moiety adjacent to one imide carbonyl, altering the hydrogen-bonding network and steric environment relative to the 5-yl isomer, which positions the substituent at the meta-like position of the fused ring system.
| Evidence Dimension | Target engagement profile (VEGFR inhibition vs. NSD3 inhibition potential) |
|---|---|
| Target Compound Data | No direct target inhibition data available for 326017-70-3 in primary literature |
| Comparator Or Baseline | WAY-271147 (5-yl isomer): VEGFR IC50 = 2.70 μM (ELISA assay); N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide: NSD3 inhibitor (patent claim, no quantitative IC50 publicly disclosed) |
| Quantified Difference | Qualitative divergence in target class: VEGFR (5-yl) vs. potential NSD3/epigenetic target (4-yl scaffold) |
| Conditions | WAY-271147: ELISA assay at 25°C, pH 7.4, measuring inhibition of VEGF-R RTK activity [1] |
Why This Matters
For researchers selecting a dioxoisoindoline-benzamide scaffold for kinase vs. epigenetic target screening, the 4-yl vs. 5-yl substitution is a critical structural decision point, as it determines which biological target space the compound is likely to engage.
- [1] BindingDB Entry for WAY-271147. IC50: 2.70E+3 nM against VEGF-R RTK. ELISA assay, 25°C, pH 7.4. https://bindingdb.org/ View Source
- [2] Chinese Patent CN114848642A. Compound B11 as histone methyltransferase NSD3 activity inhibitor. N-(1,3-dioxoisoindolin-4-yl)-4-phenoxybenzamide. Filed 2022. View Source
